molecular formula C11H20N2 B15259140 1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine

1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine

Cat. No.: B15259140
M. Wt: 180.29 g/mol
InChI Key: YZTOIWSLPIBFFE-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine typically involves the reaction of piperazine with 2-methylpropyl bromide and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The prop-2-yn-1-yl group may play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpropyl)piperazine: Lacks the prop-2-yn-1-yl group, making it less versatile in chemical reactions.

    4-(Prop-2-YN-1-YL)piperazine: Lacks the 2-methylpropyl group, affecting its binding properties and reactivity.

Uniqueness

1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine is unique due to the presence of both the 2-methylpropyl and prop-2-yn-1-yl groups

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

1-(2-methylpropyl)-4-prop-2-ynylpiperazine

InChI

InChI=1S/C11H20N2/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h1,11H,5-10H2,2-3H3

InChI Key

YZTOIWSLPIBFFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)CC#C

Origin of Product

United States

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